LogP Modulation: Cyclopropyl Occupies the Optimal Intermediate Lipophilicity Gap Between Methyl and Phenyl C2 Analogs
Among the four commercially available 2-substituted 3-aminoimidazo[1,2-a]pyrazine building blocks, 2-cyclopropylimidazo[1,2-a]pyrazin-3-amine supplies a predicted LogP of 1.19, which falls squarely between the 2-methyl analog (LogP 1.20) and the substantially more lipophilic 2-phenyl analog (LogP 2.56), while being measurably higher than the unsubstituted parent (LogP 0.89) . This intermediate lipophilicity profile is critical for balancing passive permeability against aqueous solubility in early hit-to-lead optimization, where cyclopropyl has been repeatedly shown to improve ligand efficiency relative to phenyl while avoiding the metabolic instability associated with unsubstituted heteroaryl C–H positions [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) of the 3-aminoimidazo[1,2-a]pyrazine scaffold as a function of C2 substitution |
|---|---|
| Target Compound Data | LogP = 1.19 (C2 = cyclopropyl; MW = 174.20; PSA = 56.21 Ų) |
| Comparator Or Baseline | C2 = H: LogP 0.89 (MW 134.14); C2 = CH3: LogP 1.20 (MW 148.17); C2 = phenyl: LogP 2.56 (MW 210.24). All share PSA = 56.21 Ų. |
| Quantified Difference | ΔLogP(target – unsubstituted) = +0.30; ΔLogP(target – phenyl) = –1.37; ΔLogP(target – methyl) = –0.01 (near-identical lipophilicity with 40 Da higher MW and enhanced conformational constraint). |
| Conditions | Predicted LogP values from vendor and database entries (Chemsrc, LeYan) using consensus computational methods; PSA held constant across the series at 56.21 Ų indicating the amine handle polarity is preserved. |
Why This Matters
The intermediate LogP of the 2-cyclopropyl analog provides a differentiated starting point for medicinal chemistry programs that require balanced solubility-permeability profiles without the metabolic penalties of a high-logP phenyl ring.
- [1] Talele TT. The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016;59(19):8712-8756. View Source
